molecular formula C15H22BrNO3S B2434666 5-bromo-N-cyclohexyl-N-ethyl-2-methoxybenzenesulfonamide CAS No. 496013-96-8

5-bromo-N-cyclohexyl-N-ethyl-2-methoxybenzenesulfonamide

Cat. No.: B2434666
CAS No.: 496013-96-8
M. Wt: 376.31
InChI Key: PMXXFWWMGJVKAA-UHFFFAOYSA-N
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Description

5-bromo-N-cyclohexyl-N-ethyl-2-methoxybenzenesulfonamide is a chemical compound with the molecular formula C15H22BrNO3S and a molecular weight of 376.31 g/mol . It is known for its unique structure, which includes a bromine atom, a cyclohexyl group, an ethyl group, and a methoxybenzenesulfonamide moiety. This compound is commonly used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name

5-bromo-N-cyclohexyl-N-ethyl-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO3S/c1-3-17(13-7-5-4-6-8-13)21(18,19)15-11-12(16)9-10-14(15)20-2/h9-11,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXXFWWMGJVKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclohexyl-N-ethyl-2-methoxybenzenesulfonamide typically involves the following steps:

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated benzene derivative with a suitable sulfonamide precursor, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Cyclohexyl and Ethyl Substitution: The final step involves the substitution of the sulfonamide nitrogen with cyclohexyl and ethyl groups. This can be achieved through nucleophilic substitution reactions using cyclohexylamine and ethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-cyclohexyl-N-ethyl-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfonic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides or thiol-substituted derivatives.

Scientific Research Applications

Obesity Treatment

Research indicates that compounds similar to 5-bromo-N-cyclohexyl-N-ethyl-2-methoxybenzenesulfonamide exhibit activity as H3 receptor ligands. These ligands can act as antagonists or inverse agonists, potentially influencing neurotransmitter release and histamine levels in the central nervous system. This mechanism suggests that such compounds could be useful in treating obesity and related metabolic disorders by modulating appetite and energy expenditure .

Neurological Disorders

The compound's interaction with H3 receptors also positions it as a candidate for treating various neurological disorders, including:

  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Schizophrenia
  • Depression
  • Epilepsy
  • Parkinson's disease
  • Cognitive disorders such as Alzheimer's disease

These applications stem from the role of H3 receptors in regulating neurotransmitter systems associated with these conditions .

Orexin Receptor Agonism

Recent studies have highlighted the potential of sulfonamide derivatives to act as orexin receptor agonists. This activity is particularly relevant for developing treatments for narcolepsy and other sleep disorders. By enhancing orexin signaling, these compounds could improve wakefulness and reduce excessive daytime sleepiness .

Pharmacological Studies

A study investigating the pharmacological properties of sulfonamide derivatives demonstrated their potential as effective H3 receptor antagonists, providing a basis for further exploration in obesity and cognitive dysfunction treatments .

Clinical Implications

In preclinical models, compounds exhibiting orexin receptor agonist activity have shown promise in improving symptoms associated with narcolepsy, indicating a viable pathway for therapeutic development .

Data Tables

Application Area Mechanism Potential Conditions Treated
ObesityH3 receptor antagonismObesity, metabolic syndrome
Neurological DisordersModulation of neurotransmittersADHD, schizophrenia, depression, epilepsy
Sleep DisordersOrexin receptor agonismNarcolepsy, excessive daytime sleepiness

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclohexyl-N-ethyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-ethyl-2-methoxybenzenesulfonamide: Lacks the cyclohexyl group, resulting in different chemical and biological properties.

    N-cyclohexyl-N-ethyl-2-methoxybenzenesulfonamide:

    5-bromo-N-cyclohexyl-2-methoxybenzenesulfonamide: Lacks the ethyl group, leading to variations in its chemical behavior.

Uniqueness

5-bromo-N-cyclohexyl-N-ethyl-2-methoxybenzenesulfonamide is unique due to the presence of all three substituents (bromine, cyclohexyl, and ethyl) on the methoxybenzenesulfonamide core. This combination imparts distinct chemical properties, making it valuable for specific research applications and synthetic purposes.

Biological Activity

5-bromo-N-cyclohexyl-N-ethyl-2-methoxybenzenesulfonamide is a sulfonamide compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

  • Molecular Formula : C15H22BrNO3S
  • Molecular Weight : 376.31 g/mol

The compound features a bromine atom, a cyclohexyl group, and an ethyl group attached to a methoxybenzenesulfonamide core, which contributes to its unique chemical behavior and biological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in various biological systems. The compound has been studied for its potential to:

  • Inhibit Enzymatic Activity : It may act as an enzyme inhibitor, affecting pathways involved in cancer cell proliferation and microbial resistance .
  • Interfere with Microtubule Dynamics : Similar compounds have shown the ability to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated:

  • Cytotoxicity Against Cancer Cell Lines : The compound has shown sub-micromolar cytotoxicity against various human tumor cell lines, including HeLa and MCF7 cells .
  • Mechanism of Action : It disrupts microtubule polymerization, leading to G2/M phase arrest and subsequent apoptotic cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. While specific data on its activity against various pathogens is limited, related sulfonamide derivatives have demonstrated effectiveness against bacteria, suggesting potential for further exploration in this area .

Case Studies

  • Antitumor Activity : A study highlighted that compounds similar to this compound showed potent inhibition of cell proliferation by targeting tubulin . The most effective derivatives were noted to induce significant autophagy responses upon treatment.
  • Microtubule Targeting : Research involving structural analogs indicated that modifications on the phenyl ring significantly influenced the binding affinity to tubulin, suggesting that the presence of bromine enhances biological activity due to specific interactions at the colchicine site .

Comparative Analysis

Compound NameKey FeaturesBiological Activity
This compoundContains bromine, cyclohexyl, and ethyl groupsAnticancer activity; disrupts microtubules
5-bromo-N-ethyl-2-methoxybenzenesulfonamideLacks cyclohexyl groupReduced efficacy compared to the former
N-cyclohexyl-N-ethyl-2-methoxybenzenesulfonamideNo bromine substitutionDifferent chemical properties

Q & A

Q. How can SAR studies elucidate the sulfonamide moiety’s role in biological interactions?

  • Methodological Answer : Synthesize analogs with modified sulfonamide substituents (e.g., N-methyl, N-aryl). Test IC₅₀ values in enzyme inhibition assays and correlate with QSAR models (e.g., CoMFA). For example, replacing the ethyl group with a bulkier substituent may enhance hydrophobic interactions in binding pockets .

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